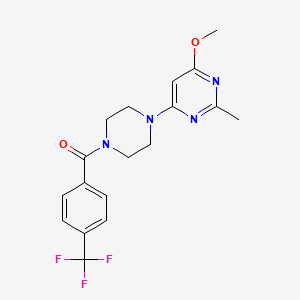
(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H19F3N4O2 and its molecular weight is 380.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a complex organic compound with potential biological activity. This article explores its synthesis, mechanisms of action, and biological effects based on various research findings.
Chemical Structure and Properties
The compound has a molecular formula of C21H22N4O2 and a molecular weight of 362.4 g/mol. Its structure features a piperazine ring, a pyrimidine moiety, and a trifluoromethyl-substituted phenyl group, which contribute to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O2 |
| Molecular Weight | 362.4 g/mol |
| CAS Number | 1021074-78-1 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Fluorophenyl Intermediate : Starting with 3-fluorobenzaldehyde, it undergoes reactions to form the fluorophenyl component.
- Piperazine Derivative Formation : The fluorophenyl intermediate is reacted with piperazine to yield the piperazinyl intermediate.
- Pyrimidine Derivative Formation : The piperazinyl intermediate is further reacted with 6-methoxy-2-methylpyrimidine under specific conditions to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances its binding affinity, potentially leading to increased inhibition of target enzymes.
Enzyme Inhibition Studies
Research indicates that derivatives of similar structures exhibit moderate inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory pathways. For instance, compounds featuring similar functional groups have been shown to inhibit COX-2 and LOX activities effectively .
Cytotoxicity
In vitro studies have suggested that related compounds exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The presence of electron-withdrawing groups like trifluoromethyl enhances these cytotoxic properties .
Case Studies
- Study on COX and LOX Inhibition : A study demonstrated that compounds with similar structures had IC50 values indicating moderate inhibition against COX-2 (IC50 = 19.2 μM) and lipoxygenases . This suggests potential therapeutic applications in treating inflammatory diseases.
- Cytotoxicity Assessment : Another investigation evaluated the cytotoxicity of related compounds against MCF-7 cells, revealing significant growth inhibition at specific concentrations . The results support the hypothesis that structural modifications can enhance biological activity.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | IC50 (μM) against COX-2 | IC50 (μM) against AChE |
|---|---|---|
| (3-Fluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin) | 19.2 | 10.4 |
| (2-Chloro-4-fluorophenyl)(piperazin) | 24.3 | 18.1 |
This table illustrates how variations in substituents affect the inhibitory potency against different biological targets.
Propriétés
IUPAC Name |
[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-12-22-15(11-16(23-12)27-2)24-7-9-25(10-8-24)17(26)13-3-5-14(6-4-13)18(19,20)21/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJDFDSJQZRQGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













